methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a phthalazinone core, a methylphenyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 4-[[2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25N3O4/c1-16-7-9-17(10-8-16)23-20-5-3-4-6-21(20)24(30)28(27-23)15-22(29)26-19-13-11-18(12-14-19)25(31)32-2/h7-14H,3-6,15H2,1-2H3,(H,26,29) |
InChI Key |
QKEFEDBQGNKZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the phthalazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the methylphenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Formation of the benzoate ester: This can be done through esterification reactions using benzoic acid derivatives and methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that compounds related to methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate exhibit promising antitumor activity. For instance, derivatives of tetrahydrophthalazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds demonstrated significant inhibition of cell proliferation in colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer models. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl rings for enhancing biological activity .
Synthesis Methodologies
Synthetic Routes
The synthesis of this compound can be achieved through several chemical reactions involving key intermediates. Common methods include:
- Condensation Reactions : The formation of the tetrahydrophthalazine core typically involves condensation reactions between substituted hydrazines and diketones.
- Acetylation : The introduction of the acetyl group is often performed using acetic anhydride or acetyl chloride in the presence of a base to facilitate nucleophilic attack on the nitrogen atom.
- Esterification : The final esterification step is accomplished by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Structure-Activity Relationship (SAR)
Key Findings from SAR Studies
The SAR studies reveal that modifications to both the tetrahydrophthalazine moiety and the benzoate group significantly influence the biological activity of the compound. Notable observations include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances solubility and bioavailability, which correlates with increased antitumor efficacy.
- Molecular Modeling : Computational studies have shown that specific conformations of the compound favor interactions with biological targets involved in cancer cell proliferation pathways .
Case Studies
Case Study 1: Anticancer Evaluation
A series of compounds derived from this compound were evaluated for their cytotoxic effects. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines. These findings support further development as potential anticancer agents.
Case Study 2: Molecular Hybridization Approach
Research has explored hybrid compounds combining this compound with other pharmacophores to enhance therapeutic profiles. Such hybrids displayed improved selectivity and reduced toxicity compared to traditional chemotherapeutics.
Mechanism of Action
The mechanism by which methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-methylphenyl)sulfonyl)amino)acetyl)amino)benzoate
- Methyl 4-((2-((4-methylphenyl)sulfonyl)amino)propanoate)amino)benzoate
Uniqueness
Methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action and therapeutic potential, supported by data tables and case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant Properties : The presence of phenolic structures in its composition indicates possible antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary research indicates that the compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
Case Studies and Experimental Data
Several studies have explored the biological effects of compounds similar to this compound:
Pharmacological Potential
The pharmacological potential of this compound is being investigated for various therapeutic applications:
- Cancer Therapy : The ability to inhibit tumor growth and induce apoptosis in cancer cells suggests potential use in oncology.
- Neuroprotection : Antioxidant properties may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Drugs : Its modulation of inflammatory pathways positions it as a potential anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
